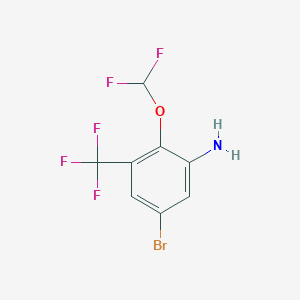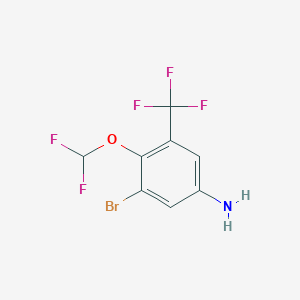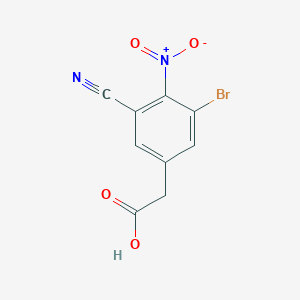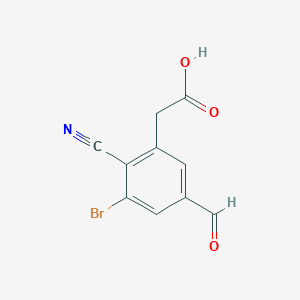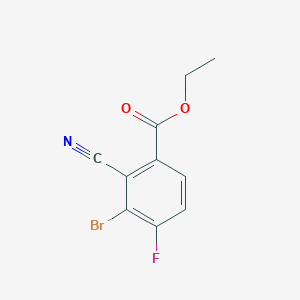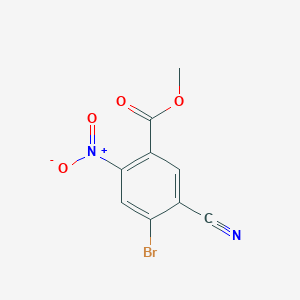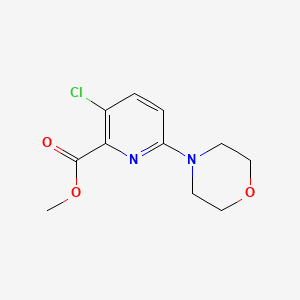
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate
Overview
Description
“Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate” is a chemical compound with the molecular formula C11H13ClN2O3 . Its molecular weight is 256.68 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate” is based on its molecular formula C11H13ClN2O3 .Scientific Research Applications
Synthesis of Antimicrobials and Agonists
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate has been instrumental in the synthesis of various antimicrobials. Notably, its derivative, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, has shown efficacy in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). The synthesis involved pivotal steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization, achieving an overall yield of 36%.
Antimicrobial and Antiurease Activities
Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their antimicrobial and antiurease activities. Compounds synthesized from Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate, particularly compound 10, demonstrated significant enzyme inhibition activity, with an IC50 of 2.37 ± 0.19 μM. These compounds were found to be active against M. smegmatis and displayed activity toward C. albicans and S. cerevisiae at high concentrations (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Analgesic, Antipyretic, and Immunotropic Activity
A series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate, were studied for their antimicrobial, analgesic, antipyretic activities, and influence on antibody response. These compounds showcased a significant impact on the mentioned biological activities (Mar'yasov, Davydova, Sheverdov, Nasakin, & Gein, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)10-8(12)2-3-9(13-10)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVTAONSCMRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







